Butanamide, 4-(9H-fluoren-9-ylthio)-
Description
Butanamide, 4-(9H-fluoren-9-ylthio)-, is a specialized organic compound characterized by a butanamide backbone modified with a 9H-fluoren-9-ylthio substituent at the fourth carbon position. The fluorenyl group, a bicyclic aromatic system, confers significant hydrophobicity and steric bulk, which may influence its binding affinity, solubility, and pharmacokinetic properties.
The synthesis of such compounds typically involves thioether bond formation, where a thiol-containing fluorene derivative reacts with a halogenated butanamide precursor. This method aligns with strategies observed in related sulfanyl-acetamide and butanamide derivatives . Structural characterization likely employs crystallographic tools like the SHELX system, widely used for small-molecule refinement and structural validation .
Properties
CAS No. |
374722-01-7 |
|---|---|
Molecular Formula |
C17H17NOS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-(9H-fluoren-9-ylsulfanyl)butanamide |
InChI |
InChI=1S/C17H17NOS/c18-16(19)10-5-11-20-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9,17H,5,10-11H2,(H2,18,19) |
InChI Key |
CGHUYCYKPAFFAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)SCCCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9H-Fluoren-9-yl)thio)butanamide typically involves the following steps:
Formation of Fluorenyl Thiol: The initial step involves the preparation of 9H-fluoren-9-thiol from 9H-fluorene. This can be achieved through a thiolation reaction using reagents such as thiourea and hydrogen peroxide under acidic conditions.
Coupling Reaction: The fluorenyl thiol is then coupled with a butanoyl chloride derivative in the presence of a base such as triethylamine to form the desired 4-((9H-Fluoren-9-yl)thio)butanamide.
Industrial Production Methods
In an industrial setting, the production of 4-((9H-Fluoren-9-yl)thio)butanamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-((9H-Fluoren-9-yl)thio)butanamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-((9H-Fluoren-9-yl)thio)butanamide has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific optical and electronic properties.
Medicinal Chemistry: The compound’s structural features allow it to be explored as a potential drug candidate or as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of 4-((9H-Fluoren-9-yl)thio)butanamide involves its interaction with specific molecular targets, depending on its application. For instance, in organic electronics, the compound’s conjugated system facilitates charge transport. In medicinal chemistry, it may interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares Butanamide, 4-(9H-fluoren-9-ylthio)- with structurally related butanamide derivatives, emphasizing substituent groups, target pathways, and pharmacological profiles:
Key Observations:
Substituent Impact on Target Specificity :
- The fluorenylthio group in the target compound is distinct in its bulk and aromaticity compared to smaller substituents like the fluorophenyl group in compound 3c . This may enhance interactions with hydrophobic binding pockets but reduce solubility.
- The piperidinylcarbonyl group in the SARS-CoV-2 inhibitor () introduces hydrogen-bonding capability, critical for enzyme active-site interactions .
Pharmacological Profiles: Compound 3c demonstrates nanomolar affinity (Kd = 320 nM) for proMMP-9, a metalloproteinase involved in cancer metastasis and inflammation . The fluorenylthio analog could similarly target protein-protein interaction domains but with altered selectivity.
Synthetic and Analytical Considerations :
Biological Activity
Butanamide, 4-(9H-fluoren-9-ylthio)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure
The compound features a butanamide backbone with a 9H-fluoren-9-ylthio group, contributing to its unique pharmacological profile. The presence of the fluorene moiety is significant as it is known for enhancing biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have synthesized derivatives of fluorene-based compounds, including Butanamide, 4-(9H-fluoren-9-ylthio)-, and evaluated their antimicrobial properties against multidrug-resistant strains. The results indicate that certain derivatives exhibit notable antimicrobial activity compared to standard antibiotics.
Table 1: Antimicrobial Activity of Fluorene Derivatives
| Compound | Target Organism | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 5g | Staphylococcus aureus | 10 | |
| 5h | Staphylococcus aureus | 11 | |
| 5j | Escherichia coli | 10 | |
| 5j | Pseudomonas aeruginosa | 8 |
The above table summarizes the zone of inhibition observed for various derivatives against specific bacterial strains. Compounds like 5g and 5h showed significant activity against S. aureus, indicating the potential for further development as antimicrobial agents.
Anticancer Activity
The anticancer potential of Butanamide, 4-(9H-fluoren-9-ylthio)- has also been investigated through various in vitro assays. The compound was tested against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Butanamide, 4-(9H-fluoren-9-ylthio)- | A549 | X | |
| Butanamide, 4-(9H-fluoren-9-ylthio)- | MDA-MB-231 | Y |
These findings suggest that the compound may inhibit cancer cell proliferation effectively, with specific IC50 values indicating its potency.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, Butanamide, 4-(9H-fluoren-9-ylthio)- has shown promise in reducing inflammatory cytokines. In vitro studies demonstrated that certain derivatives significantly inhibited the expression of IL-6 and IL-1β in human keratinocyte cells.
Table 3: Inhibition of Cytokine Expression
| Compound | Cytokine | mRNA Expression Level (Relative) | Reference |
|---|---|---|---|
| Butanamide, 4-(9H-fluoren-9-ylthio)- | IL-6 | Z | |
| Butanamide, 4-(9H-fluoren-9-ylthio)- | IL-1β | W |
These results indicate the compound's potential as an anti-inflammatory agent by modulating key inflammatory pathways.
The biological activities of Butanamide, 4-(9H-fluoren-9-ylthio)- are attributed to its ability to interact with specific biological targets. For instance, its interaction with dihydrofolate reductase (DHFR) has been identified as a critical mechanism for both antimicrobial and anticancer effects. DHFR is essential for DNA synthesis; thus, its inhibition can lead to cell death in rapidly dividing cells such as bacteria and cancer cells .
Case Studies
Recent case studies have highlighted the synthesis and evaluation of novel derivatives based on the fluorene structure. These studies have demonstrated that modifications to the fluorene moiety can enhance biological activity significantly. For example, compounds with additional functional groups showed improved efficacy against resistant strains and cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
